2,3-MDA (hydrochloride)

Overview

Description

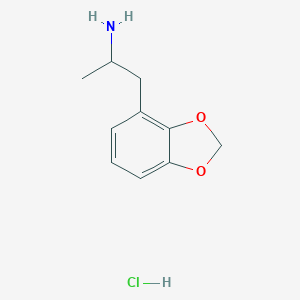

2,3-MDA (hydrochloride) (α-methyl-1,3-benzodioxole-4-ethanamine monohydrochloride) is a structural isomer of the well-studied psychoactive compound 3,4-methylenedioxyamphetamine (MDA). It is characterized by the methylenedioxy group at the 2,3-positions of the benzene ring, distinguishing it from 3,4-MDA. The compound has a molecular formula of C₁₀H₁₃NO₂•HCl, a molecular weight of 215.7 g/mol, and exhibits UV absorption maxima at 234 nm and 283 nm .

As a crystalline solid, it is stored at -20°C and has a stability of ≥5 years under recommended conditions . While 3,4-MDA is known for its entactogenic and hallucinogenic effects mediated by serotonin receptor modulation, 2,3-MDA's pharmacological and toxicological profile remains poorly characterized.

Preparation Methods

The synthesis of 2,3-Methylenedioxyamphetamine (hydrochloride) involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the formation of the methylenedioxy ring followed by the introduction of the amine group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale chemical reactors and purification processes to obtain high-purity 2,3-Methylenedioxyamphetamine (hydrochloride) .

Chemical Reactions Analysis

2,3-Methylenedioxyamphetamine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Pharmacological Profile

2,3-MDA exhibits a range of pharmacological effects that are primarily mediated through its action on monoamine neurotransmitter systems. Similar to MDMA, it acts as a releasing agent for serotonin, norepinephrine, and dopamine. The compound's interaction with serotonin receptors is particularly noteworthy:

| Target | Affinity (K i, nM) |

|---|---|

| SERT (Serotonin Transporter) | 5,600–10,000 |

| NET (Norepinephrine Transporter) | 13,000 |

| DAT (Dopamine Transporter) | >26,000 |

| 5-HT 2A | 3,200–10,000 |

| 5-HT 2B | 91–100 |

These interactions suggest that 2,3-MDA may produce empathogenic and stimulant effects similar to those observed with MDMA but potentially with distinct behavioral outcomes due to its unique pharmacological profile .

Therapeutic Potential

Research into the therapeutic applications of 2,3-MDA is still in preliminary stages. However, studies indicate its potential in treating mood disorders and PTSD due to its entactogenic effects. The compound's ability to enhance social behaviors and emotional connectivity has been linked to increased oxytocin levels in animal models. This mechanism could be harnessed for therapeutic purposes in clinical settings .

Case Studies

- Social Behavior Enhancement : In rodent studies, administration of 2,3-MDA resulted in increased social interactions and reduced aggression. These findings suggest potential applications in therapies aimed at improving social functioning in individuals with social anxiety or autism spectrum disorders .

- Mood Regulation : Preliminary studies have indicated that compounds similar to 2,3-MDA may help alleviate symptoms of depression by modulating serotonin levels. Future clinical trials could explore this avenue further .

Detection Methods

Detection of 2,3-MDA in biological fluids is crucial for both clinical and forensic applications. Common methods include:

- Chromatographic Techniques : Gas chromatography/mass spectrometry (GC/MS) is employed to quantify levels of 2,3-MDA in blood or urine samples.

- Immunoassays : While many drug screening tests can cross-react with similar compounds like MDMA, chromatographic methods provide specificity for accurate identification .

Mechanism of Action

The mechanism of action of 2,3-Methylenedioxyamphetamine (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the modulation of various physiological and psychological processes. The compound’s effects are mediated through its binding to monoamine transporters and the subsequent inhibition of vesicular monoamine transporters .

Comparison with Similar Compounds

The following section compares 2,3-MDA (hydrochloride) with structurally and functionally related compounds, focusing on physicochemical properties, pharmacological implications, and analytical differentiation.

Structural and Physicochemical Comparison

Table 1: Key Properties of 2,3-MDA and Analogous Compounds

*Note: 3,4-MDA’s UV maxima inferred from analogous compounds in .

Key Observations:

Positional Isomerism (2,3- vs. 3,4-MD Substituents):

- The 2,3-methylenedioxy group in 2,3-MDA alters electronic distribution and steric hindrance compared to 3,4-MDA. This positional difference likely impacts receptor binding affinity and metabolic stability .

- UV Spectra : 2,3-MDA exhibits a distinct UV profile (234/283 nm) compared to 3,4-MDA (~233/290 nm), enabling differentiation via spectrophotometry .

Functional Group Modifications: N-Hydroxy MDA: The addition of an N-hydroxy group increases molecular weight (231.7 vs. 215.7) and shifts UV maxima slightly (236/287 nm). This modification may enhance solubility but could also influence oxidative metabolism and toxicity . 3,4-Methylenedioxycathinone (MDC): Replacement of the ethylamine group with a β-keto (cathinone) moiety confers stimulant properties akin to other cathinones (e.g., mephedrone). The absence of a primary amine reduces serotonin receptor affinity, shifting activity toward dopamine/norepinephrine reuptake inhibition .

Pharmacological and Toxicological Considerations

- 2,3-MDA (HCl): Limited data exist on its psychoactive effects.

- 3,4-MDA (HCl): Well-documented as a serotonin receptor agonist and norepinephrine/dopamine releaser, causing entactogenic and hallucinogenic effects. Toxicity includes hyperthermia and neurotoxicity at high doses .

- 3,4-MDC (HCl): As a cathinone derivative, it likely exhibits stimulant effects (e.g., increased alertness, euphoria) with risks of cardiovascular toxicity .

Analytical Differentiation

Spectroscopic Methods :

- Infrared (IR) Spectroscopy : The hydrochloride salts of positional isomers (e.g., 2,3-MDA vs. 3,4-MDA) show distinct IR profiles, particularly in the 3200–2400 cm⁻¹ region (N–H and C–H stretches) .

- UV-Vis Spectroscopy : Differences in λmax values (e.g., 234 nm for 2,3-MDA vs. 233 nm for MDC) aid preliminary identification .

Chromatographic Techniques: Gas Chromatography (GC): Retention times vary significantly between 2,3-MDA and 3,4-MDA due to polarity differences from substituent positioning . High-Performance Liquid Chromatography (HPLC): Useful for separating N-hydroxy MDA (higher polarity) from non-hydroxylated analogs .

Biological Activity

2,3-Methylenedioxyamphetamine (2,3-MDA) is a compound structurally related to the well-known psychoactive substance MDMA (3,4-methylenedioxymethamphetamine). This article explores the biological activity of 2,3-MDA, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

2,3-MDA is a member of the methylenedioxyphenethylamine family. Its synthesis typically involves the reaction of 4-hydroxy-3-methoxyphenylacetone with methylamine hydrochloride, followed by reduction processes to yield the hydrochloride salt form. The synthesis pathway is crucial for understanding its biological activity as it influences the compound's affinity for various receptors.

Receptor Binding Affinity

Research has demonstrated that 2,3-MDA exhibits different binding affinities compared to its more widely studied analogs like MDMA. A comparative study indicated that 2,3-MDA was significantly less potent than MDMA at the serotonin transporter (SERT) but exhibited equipotent activity at the norepinephrine transporter (NET) . This differential potency suggests that while 2,3-MDA may not produce the same serotonergic effects as MDMA, it may still influence noradrenergic systems.

| Compound | SERT Potency | NET Potency |

|---|---|---|

| 2,3-MDA | Low | Equipotent with MDMA |

| MDMA | High | High |

Neuropharmacological Effects

Studies investigating the acute effects of 2,3-MDA have shown that it can induce significant physiological changes similar to those observed with MDMA. For instance, it has been reported to increase body temperature and induce sympathetic nervous system activation . Such effects are critical in evaluating its potential therapeutic uses and risks.

Toxicological Considerations

The safety of 2,3-MDA is a concern due to its structural similarity to other amphetamines. Toxicological studies suggest that while it may share some risks associated with MDMA use—such as neurotoxicity and potential for abuse—its lower potency at SERT may result in a different risk profile .

Potential Therapeutic Applications

Given its pharmacological properties, there is interest in exploring 2,3-MDA for therapeutic applications. Its activity at NET suggests potential use in treating conditions like depression or anxiety disorders where norepinephrine dysregulation is implicated. Further research is required to elucidate its efficacy and safety in clinical settings.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to differentiate 2,3-MDA (hydrochloride) from its structural isomers (e.g., 3,4-MDA)?

- Methodological Answer : Gas chromatography coupled with vacuum ultraviolet spectroscopy (GC-VUV) and GC-MS are validated techniques for isomer differentiation. For GC-VUV, chromatographic separation is achieved using a DB-5MS column (30 m × 0.25 mm, 0.25 μm film thickness) with helium as the carrier gas. Retention times and VUV absorption spectra (190–430 nm) provide isomer-specific signatures. GC-MS with electron ionization (70 eV) and spectral deconvolution (e.g., AMDIS software) further distinguishes isomers via fragmentation patterns .

Q. How should 2,3-MDA (hydrochloride) be stored to ensure long-term stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Prior to use, equilibrate to room temperature in a desiccator to prevent hygroscopic degradation. Confirm purity via UV/Vis spectroscopy (absorption maxima: 234 nm and 283 nm in aqueous solution) .

Q. What synthetic routes are documented for 2,3-MDA (hydrochloride), and how can purity be verified post-synthesis?

- Methodological Answer : While specific synthetic protocols are limited, structural analogs suggest reductive amination of substituted benzodioxole precursors. Post-synthesis, purity is assessed using HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient). Purity ≥98% is required for research applications, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological data for 2,3-MDA (hydrochloride)?

- Methodological Answer : Discrepancies may arise from isomer contamination or variability in assay conditions. To mitigate:

- Step 1 : Validate compound identity using orthogonal methods (e.g., FTIR for functional groups, GC-VUV for isomer purity) .

- Step 2 : Standardize in vitro assays (e.g., receptor binding studies) with controls for pH, temperature, and solvent composition.

- Step 3 : Replicate findings across multiple cell lines or animal models to distinguish compound-specific effects from system artifacts .

Q. What experimental strategies are suitable for elucidating the mechanism of action of 2,3-MDA (hydrochloride) given its structural similarity to hallucinogenic analogs?

- Methodological Answer :

- Target Screening : Use radioligand binding assays (e.g., 5-HT2A, TAAR1 receptors) to identify primary targets.

- Functional Studies : Employ calcium flux or cAMP assays to assess receptor activation/inhibition.

- In Vivo Models : Conduct behavioral studies (e.g., head-twitch response in rodents) paired with microdialysis to measure neurotransmitter release (e.g., serotonin, dopamine) .

Q. How can researchers design dose-response studies for 2,3-MDA (hydrochloride) while accounting for its unknown toxicological profile?

- Methodological Answer :

- Pilot Studies : Begin with low doses (0.1–1 mg/kg in rodents) based on MDA analogs. Monitor acute toxicity (e.g., locomotor activity, body temperature).

- Escalation Protocol : Incrementally increase doses (log-scale) with stringent monitoring of vital signs and histopathology.

- Biomarkers : Quantify plasma metabolites via LC-MS/MS to correlate exposure levels with physiological effects .

Q. Methodological Notes for Data Interpretation

- Contradictory Spectral Data : Cross-validate GC-MS results with FTIR or NMR to rule out degradation products .

- Low Solubility : For in vitro assays, dissolve 2,3-MDA (hydrochloride) in deionized water with sonication (30 min at 40°C) and filter-sterilize (0.22 μm) .

Properties

IUPAC Name |

1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWWCWJNEWXJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C(=CC=C1)OCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86029-48-3 | |

| Record name | 1,3-Benzodioxole-4-ethanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86029-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.